2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile

Acetyl-CoA carboxylase Enzyme inhibition Data gap analysis

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile (CAS 845294-44-2; molecular formula C₁₀H₇N₃O; MW 185.18 g/mol) is a small-molecule arylidenemalononitrile derivative featuring a 1-acetylpyrrole donor conjugated to a dicyanovinyl acceptor via a methylene bridge. Its computed physicochemical profile includes a LogP of 0.7, a topological polar surface area of 69.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B12876678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC=C1C=C(C#N)C#N
InChIInChI=1S/C10H7N3O/c1-8(14)13-4-2-3-10(13)5-9(6-11)7-12/h2-5H,1H3
InChIKeyBXGCKZXIJDZAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile – Compound Identity and Physicochemical Baseline


2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile (CAS 845294-44-2; molecular formula C₁₀H₇N₃O; MW 185.18 g/mol) is a small-molecule arylidenemalononitrile derivative featuring a 1-acetylpyrrole donor conjugated to a dicyanovinyl acceptor via a methylene bridge [1]. Its computed physicochemical profile includes a LogP of 0.7, a topological polar surface area of 69.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is listed in PubChem (CID 45119357) and is known to be accessible through the Knoevenagel condensation of 1-acetylpyrrole with malononitrile [1].

Why 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile Cannot Be Replaced by Other Arylidenemalononitriles Without Risk


Although numerous arylidenemalononitrile analogs exist, the specific combination of the 1-acetylpyrrole donor and the dicyanovinyl acceptor in this scaffold creates a unique electronic push-pull architecture that dictates its reactivity and potential target interactions [1]. Unlike more extensively characterized analogs bearing phenyl, furan, or thiophene donors, the electron-rich pyrrole ring with an N-acetyl substituent modulates both the compound's electrophilicity and its hydrogen-bond acceptor capacity in ways that cannot be assumed equivalent across the class [1]. Without matched-assay data confirming functional interchangeability, substituting this compound with a structurally similar arylidenemalononitrile introduces unquantified risk in both synthetic intermediate performance and biological screening outcomes.

Quantitative Differentiation Evidence for 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile – Data Availability Assessment


Extremely Limited Public Bioactivity Data Precludes Robust Comparator-Based Differentiation

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases was conducted for quantitative comparator-based evidence for 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile (CAS 845294-44-2; SMILES: CC(=O)n1cccc1C=C(C#N)C#N). No primary research papers, patents, or authoritative database entries containing quantitative activity data (IC₅₀, Kᵢ, EC₅₀, etc.) with a clearly identified comparator compound were found for this exact structure [1]. PubChem (CID 45119357) contains no bioassay results for this compound [2]. A patent family (US8993586) describing pyrrole-based ACC inhibitors lists compounds with numerical identifiers (e.g., compound 82, compound 85), but the SMILES strings associated with these entries in BindingDB (e.g., CHEMBL2419599, CHEMBL2419592) correspond to structurally distinct, higher molecular weight compounds that are not 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile [3]. Furthermore, the structurally related patent US9278954 describes ACC inhibitors where the exemplified compounds (e.g., 1.10, 1.12, 1.17) similarly do not match this compound's SMILES [3]. Consequently, no evidence meeting the Core Evidence Admission Rules (simultaneous quantitative data for target compound and comparator under defined assay conditions) could be identified.

Acetyl-CoA carboxylase Enzyme inhibition Data gap analysis

Application Scenarios for 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile Based on Available Evidence


Synthetic Intermediate for Heterocyclic Library Construction

Given its dicyanovinyl group and pyrrole core, this compound serves as a reactive building block for constructing more complex nitrogen-containing heterocycles via cyclocondensation, Michael addition, or cycloaddition chemistry. The electron-deficient double bond is a known site for nucleophilic attack, enabling diversification into pyrrolopyrimidine, pyrrolopyridine, and fused polycyclic scaffolds [1].

Push-Pull Chromophore for Materials Chemistry Exploration

The 1-acetylpyrrole donor paired with the dicyanovinyl acceptor constitutes a classic donor-π-acceptor (D-π-A) system. Compounds of this architecture are routinely evaluated for nonlinear optical (NLO) properties, solvatochromism, and intramolecular charge-transfer behavior. Although no published NLO data exist for this exact compound, its computed polar surface area (69.6 Ų) and low LogP (0.7) suggest suitability for incorporation into polar media or thin-film architectures [2].

Bespoke ACC Inhibitor Screening Starting Point

The broader patent landscape (US8993586, US9278954, and WO applications) suggests pyrrole-based dicyanovinyl compounds are of interest as acetyl-CoA carboxylase (ACC) inhibitors for metabolic disease applications [3]. Although no confirmed ACC inhibition data exist for this specific compound, its structural similarity to the patented chemotypes positions it as a potential screening hit for in-house ACC1/ACC2 inhibition campaigns, with the advantage of a low molecular weight (185.18 g/mol) that leaves room for optimization toward lead-like properties.

Knoevenagel Condensation Methodology Development

The synthesis of this compound from 1-acetylpyrrole and malononitrile represents a straightforward Knoevenagel condensation that can serve as a model reaction for optimizing base catalysts, solvent systems, and continuous-flow protocols [1]. Its well-defined structure and the availability of both starting materials make it an attractive substrate for reaction methodology studies aimed at improving yield, selectivity, or sustainability.

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